molecular formula C6H5Cl2NO2S B1455549 2-Chloro-6-methylpyridine-3-sulfonyl chloride CAS No. 1208081-60-0

2-Chloro-6-methylpyridine-3-sulfonyl chloride

Cat. No.: B1455549
CAS No.: 1208081-60-0
M. Wt: 226.08 g/mol
InChI Key: XFQBLBYYFLUHGZ-UHFFFAOYSA-N
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Description

2-Chloro-6-methylpyridine-3-sulfonyl chloride is a useful research compound. Its molecular formula is C6H5Cl2NO2S and its molecular weight is 226.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Chloro-6-methylpyridine-3-sulfonyl chloride is an organic compound known for its unique structural features that contribute to its biological activity. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential enzyme inhibition and antimicrobial properties. This article explores the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C7H7ClN1O2SC_7H_7ClN_1O_2S with a molecular weight of approximately 202.64 g/mol. It consists of:

  • A chlorine atom at the 2-position,
  • A methyl group at the 6-position,
  • A sulfonyl chloride group at the 3-position.

These structural components contribute to its high reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl chloride group can form hydrogen bonds with active sites on enzymes, leading to inhibition of their activity. The chlorine and methyl groups enhance the compound's lipophilicity, facilitating better penetration through cell membranes to reach intracellular targets .

Enzyme Inhibition

Research indicates that compounds containing sulfonyl groups often exhibit enzyme inhibitory properties. The mechanism typically involves binding to the enzyme's active site, preventing substrate access. For instance, studies have shown that similar compounds can inhibit various enzymes, including those involved in cancer cell proliferation .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits bactericidal activity against several bacterial strains. The sulfonamide group is particularly noted for its role in antimicrobial action by interfering with bacterial folic acid synthesis .

Case Studies and Research Findings

  • Inhibitory Effects on Cancer Cell Lines : A study evaluated the compound's effects on cancer cell lines, revealing significant inhibition of cell growth at certain concentrations. The IC50 values indicated effective dose-response relationships, suggesting potential use in cancer therapeutics .
  • Antimicrobial Screening : In a comparative study involving various sulfonamide derivatives, this compound demonstrated superior antibacterial activity compared to standard antibiotics, highlighting its potential as a novel antibacterial agent .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds showed that modifications to the chlorine and methyl groups significantly affect biological activity. This has implications for designing more potent derivatives tailored for specific therapeutic targets .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityEnzyme InhibitionCancer Cell Growth Inhibition
This compoundHighYesSignificant
2-Chloro-6-methylpyridineModerateNoMinimal
2-Chloro-3-pyridinesulfonamideLowYesModerate

Scientific Research Applications

Applications in Scientific Research

1. Organic Synthesis

  • Intermediate in Sulfonamide Synthesis : 2-Chloro-6-methylpyridine-3-sulfonyl chloride serves as an essential intermediate for synthesizing sulfonamides, which are important in medicinal chemistry for developing antibacterial agents.
  • Versatile Reagent : The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles, making it valuable in constructing complex organic molecules.

2. Biological Research

  • Enzyme Inhibition Studies : This compound is investigated for its potential as an enzyme inhibitor. The sulfonamide moiety can interact with active sites of enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
  • Antimicrobial Properties : Research has explored its effectiveness against various microbial strains, contributing to the development of new antimicrobial agents.

3. Pharmaceutical Industry

  • Drug Development : The compound is utilized in pharmaceutical formulations as a building block for synthesizing novel drugs with improved efficacy and reduced side effects. Its role in drug discovery highlights its significance in addressing various health challenges.

Case Studies

Case Study 1: Synthesis of Antibacterial Agents
In a recent study, researchers synthesized a series of sulfonamide derivatives using this compound as a key intermediate. The resulting compounds demonstrated significant antibacterial activity against resistant strains of bacteria, showcasing the compound's utility in drug development.

Case Study 2: Enzyme Inhibition Mechanism
Another study focused on the enzyme inhibition properties of derivatives synthesized from this compound. The research identified specific interactions between the sulfonamide group and target enzymes, providing insights into designing more effective inhibitors for therapeutic applications.

Properties

IUPAC Name

2-chloro-6-methylpyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c1-4-2-3-5(6(7)9-4)12(8,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQBLBYYFLUHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208081-60-0
Record name 2-chloro-6-methylpyridine-3-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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